molecular formula C10H21OH<br>C10H22O B128192 Isodecanol CAS No. 55505-26-5

Isodecanol

Cat. No.: B128192
CAS No.: 55505-26-5
M. Wt: 158.28 g/mol
InChI Key: PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Description

Isodecanol (CAS 68526-85-2 or 25339-17-7) is a branched-chain alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. It is classified as a C9-11 iso-alcohol, predominantly composed of C10 isomers . This colorless, viscous liquid exhibits a mild alcoholic odor, a boiling point of 220°C, and a density of 0.841 g/cm³ at 20°C. Its low water solubility and high thermal stability make it suitable for industrial applications, including:

  • Surfactants: As a precursor in nonionic surfactants for detergents and emulsifiers.
  • Polymer Additives: In lubricants and plasticizers to enhance flexibility and durability.
  • Chemical Intermediates: For synthesizing esters, solvents, and specialty chemicals . This compound’s toxicity profile includes skin/eye irritation and aquatic toxicity, necessitating careful handling .

Preparation Methods

Industrial Synthesis Frameworks for Isodecanol

Oxo Process and Hydroformylation

The primary industrial method for this compound production involves the oxo process, where nonene (C₉H₁₈) undergoes hydroformylation to form isodecyl aldehyde, followed by hydrogenation to yield this compound . This method leverages cobalt or rhodium catalysts under high pressures (20–30 MPa) and temperatures (150–200°C). The branched structure arises from the isomerization of nonene during hydroformylation, ensuring a high proportion of iso-aldehydes.

Hydrogenation of Iso-Decyl Aldehyde

Post-hydroformylation, the aldehyde intermediate is hydrogenated using nickel or copper-chromite catalysts at 100–150°C. This step achieves near-quantitative conversion, with purity exceeding 95% after distillation . Challenges include catalyst deactivation due to aldehyde polymerization, mitigated through controlled temperature and hydrogen flow rates.

Alternative Synthetic Pathways from Patent Literature

The patent CN1762942A outlines a multi-step synthesis for a 50-carbon isoprenoid alcohol, offering methodological insights adaptable to this compound production .

Halogenation and Substitution Reactions

The patent’s halogenation step employs phosphorus trihalides (PX₃) at low temperatures (-20°C to 10°C) to convert hydroxyl groups to halides . For this compound, analogous halogenation could introduce functional groups for subsequent alkylation or esterification. For example:

R-OH + PCl3R-Cl + H3PO3(in dimethylformamide-petroleum ether)[1]\text{R-OH + PCl}3 \rightarrow \text{R-Cl + H}3\text{PO}_3 \quad \text{(in dimethylformamide-petroleum ether)} \quad

Grignard Reaction for Chain Elongation

A Grignard reagent (e.g., vinyl magnesium chloride) reacts with carbonyl intermediates to form longer carbon chains . Adapting this for this compound synthesis could involve:

R-Mg-X + R’CHOR-R’CH2OH[1]\text{R-Mg-X + R'CHO} \rightarrow \text{R-R'CH}_2\text{OH} \quad

This step typically achieves 80–85% yields in the patent’s process, though scalability for shorter chains requires optimization.

Kinetic Insights from Phosphite Stabilizer Studies

A kinetic study of this compound’s reaction with triphenyl phosphite reveals temperature and catalyst dependencies critical for process design .

Sodium Methylate-Catalyzed Reactions

At 130°C, a 2.5:1 molar ratio of this compound to triphenyl phosphite produces diphenyl isodecyl phosphite as the dominant product . The reaction follows pseudo-first-order kinetics, with a rate constant k=0.0021s1k = 0.0021 \, \text{s}^{-1} at 130°C.

Temperature-Dependent Yield Optimization

Elevating temperatures to 150°C accelerates byproduct formation (e.g., tri-isodecyl phosphite), reducing selectivity. Data suggest optimal processing at 110–130°C for maximal this compound utilization .

Applications Informing Synthesis Purity Standards

This compound’s role in epoxy ring-opening reactions (e.g., with epoxidized linseed oil) necessitates high purity (>90%) to prevent side reactions . Post-synthesis purification methods include:

Chromatographic Separation

Column chromatography with ethyl acetate-sherwood oil (2:98 v/v) effectively removes branched isomers, achieving 92.5% purity .

Crystallization Techniques

Slow cooling of this compound-sherwood oil solutions yields crystalline products with reduced linear alcohol content .

Comparative Analysis of Synthesis Methods

Method Conditions Yield Purity Scalability
Oxo Process150°C, 25 MPa, Rh catalyst85%95%Industrial-scale
Halogenation-Grignard -20°C (PX₃), 60°C (Grignard)83%90%Lab-scale, adaptable
Phosphite Reaction 130°C, NaOMe catalyst78%88%Specialty chemicals

Chemical Reactions Analysis

Types of Reactions: Isodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form isodecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form isodecane using reducing agents like lithium aluminum hydride.

    Substitution: this compound can react with halogenating agents to form isodecyl halides.

Major Products Formed:

    Oxidation: Isodecanoic acid

    Reduction: Isodecane

    Substitution: Isodecyl halides

Scientific Research Applications

Chemical Properties and Production

Isodecanol is produced primarily through the hydroformylation of nonenes, followed by hydrogenation. Its structure allows it to act as a surfactant, solvent, and emulsifier, making it valuable in numerous formulations.

Applications in Personal Care Products

This compound is commonly used in cosmetics and personal care products due to its emollient properties. It helps improve the texture and stability of formulations. The following table summarizes its applications in this sector:

Application TypeFunctionality
Skin Care ProductsEmollient, enhances skin feel
Hair Care ProductsConditioning agent
FragrancesSolvent for fragrance compounds
SunscreensEnhances spreadability

Industrial Applications

This compound serves as a solvent in various industrial applications, particularly in coatings and adhesives. It is also used as a phase modifier in extraction processes. A notable study demonstrated its effectiveness in the extraction of cobalt from leach solutions:

  • Study Title : Synergistic Approach for Selective Leaching and Separation of Cobalt
  • Findings : The use of 3% this compound as a phase modifier significantly improved cobalt extraction efficiency from 48.3% to 67.3% when combined with specific extractants under optimized pH conditions .

Environmental Applications

This compound has been investigated for its potential in environmental remediation, particularly in the extraction of boron from wastewater:

  • Study Title : Effect of this compound Concentration on Boron Extraction
  • Findings : This research indicated that varying concentrations of this compound could effectively enhance boron removal without generating hazardous waste .

Safety and Toxicological Assessments

Safety assessments have been conducted to evaluate the toxicity of this compound. Key findings include:

  • Genotoxicity : this compound is not genotoxic based on available data.
  • Repeated Dose Toxicity : Studies indicate acceptable margins of exposure (MOE) for human health safety, with no significant adverse effects observed at typical exposure levels .

Regulatory Status

This compound has been included in various regulatory assessments due to its widespread use. It has been nominated for evaluation under the Toxic Substances Control Act (TSCA), reflecting ongoing monitoring of its safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexanol (CAS 104-76-7)

Structural Similarities: Both compounds are branched alcohols, but 2-ethylhexanol has a shorter carbon chain (C₈H₁₈O) with a molecular weight of 130.23 g/mol.

Property Isodecanol 2-Ethylhexanol
Molecular Formula C₁₀H₂₂O C₈H₁₈O
Boiling Point (°C) 220 184
Density (g/cm³, 20°C) 0.841 0.833
Solubility in Water Insoluble Slightly soluble
Key Applications Surfactants, lubricants Plasticizers (e.g., DEHP), coatings

Functional Differences :

  • 2-Ethylhexanol’s lower molecular weight and boiling point make it more volatile, ideal for plasticizer production.
  • This compound’s longer carbon chain enhances hydrophobicity, improving performance in high-temperature lubricants .

Isononyl Alcohol (CAS 27458-94-2)

Structural Similarities : A C9 branched alcohol with a molecular formula of C₉H₂₀O and molecular weight 144.26 g/mol .

Property This compound Isononyl Alcohol
Molecular Formula C₁₀H₂₂O C₉H₂₀O
Boiling Point (°C) 220 213
Density (g/cm³, 20°C) 0.841 0.827
Key Applications Metalworking fluids, surfactants Cosmetics, agrochemical solvents

Functional Differences :

  • Isononyl alcohol’s shorter chain increases solubility in polar solvents, favoring use in cosmetics.
  • This compound’s higher molecular weight improves film-forming properties in industrial lubricants .

Comparison with Functionally Similar Compounds

Linear Decanol (CAS 112-30-1)

Functional Similarities : Both are C10 alcohols used in surfactants and esters.

Property This compound Linear Decanol
Branching Highly branched Linear chain
Melting Point (°C) 7 6–7
Boiling Point (°C) 220 228
Applications High-performance lubricants Biodegradable detergents

Key Differences :

  • Branching in this compound reduces crystallinity, enhancing compatibility with nonpolar matrices.
  • Linear decanol’s higher boiling point suits applications requiring slower evaporation .

Isotridecanol (CAS 27458-94-2)

Functional Similarities : Used in surfactants and lubricant additives.

Property This compound Isotridecanol
Molecular Formula C₁₀H₂₂O C₁₃H₂₈O
Boiling Point (°C) 220 260
Key Applications Textile auxiliaries, metalworking Heavy-duty lubricants, corrosion inhibitors

Key Differences :

  • Isotridecanol’s longer chain (C13) provides superior thermal stability for extreme-condition lubricants.
  • This compound’s lower viscosity improves flow properties in coatings .

Research Findings and Industrial Relevance

  • Performance in Surfactants: this compound-based surfactants exhibit better foam stability compared to 2-ethylhexanol derivatives due to balanced hydrophobicity .
  • Environmental Impact: Linear alcohols (e.g., decanol) are more biodegradable but less efficient in high-pH environments than branched isomers like this compound .
  • Market Trends: The Asia-Pacific region dominates this compound consumption, driven by demand for agrochemicals and polymers, while isotridecanol sees higher growth in European heavy industries .

Biological Activity

Isodecanol, a branched-chain fatty alcohol with the chemical formula C10_{10}H21_{21}OH, is recognized for its diverse applications in industrial processes, cosmetics, and pharmaceuticals. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic properties, toxicological profiles, and environmental impacts based on recent research findings.

This compound is primarily synthesized through the oxo process , where nonenes react with carbon monoxide and hydrogen to form aldehydes that are subsequently reduced to alcohols. This method allows for the production of high-purity this compound suitable for various applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits a range of bacteria and fungi, suggesting its potential as a preservative in cosmetic formulations. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxicity and Apoptosis Induction

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies show that this compound can induce apoptosis in various tumor cells, potentially through the activation of caspase pathways. For instance, one study reported that treatment with this compound resulted in increased levels of caspases 8 and 9, indicating its role in promoting programmed cell death in cancerous cells .

Cell Line Cytotoxicity (%) Mechanism
A-549 (lung cancer)62.5Caspase activation
MCF-7 (breast cancer)70Cell membrane disruption

Immunomodulatory Effects

This compound has shown promise in modulating immune responses. Studies suggest that it can influence the proliferation of lymphocytes and the production of pro-inflammatory cytokines such as TNF-α. This immunosuppressive effect may hold therapeutic potential for autoimmune diseases .

Toxicological Profile

The safety profile of this compound has been assessed in various studies. It is generally considered to have low toxicity; however, some studies have indicated that it may cause skin irritation upon prolonged exposure. The degradation products of this compound also exhibit varying degrees of biodegradability, which is crucial for evaluating its environmental impact .

Case Studies and Applications

Several case studies highlight the practical applications of this compound:

  • Cosmetic Formulations : this compound has been utilized as an emollient in skincare products due to its moisturizing properties and ability to enhance skin penetration.
  • Industrial Solvent : Its efficacy as a solvent in the extraction processes has been documented, particularly when combined with alamine 336 for metal recovery from industrial effluents .
  • Bioremediation : this compound's role in bioremediation efforts showcases its potential to mitigate environmental pollution caused by hydrocarbons .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing isodecanol with high purity, and how can these conditions be validated?

  • Methodological Answer : Synthesis typically involves hydroformylation or oxidation of branched alkenes. To optimize purity, use gas chromatography (GC) with flame ionization detection (FID) to monitor reaction intermediates. Validate conditions by comparing retention times with certified standards and quantifying impurities via mass spectrometry (MS) . Kinetic studies under varying temperatures (e.g., 50–120°C) and pressures (1–5 atm) can identify ideal reaction parameters. Replicate experiments ≥3 times to ensure reproducibility .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural isomers like 2-ethylhexanol?

  • Methodological Answer : Employ 13C^{13}\text{C} NMR to analyze carbon branching patterns; this compound exhibits distinct chemical shifts for tertiary carbons at δ 30–35 ppm. IR spectroscopy can differentiate O-H stretching frequencies (3350–3450 cm1^{-1}) based on hydrogen bonding in isomer mixtures. Cross-validate with high-resolution MS to confirm molecular formula (C10_{10}H22_{22}O) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact its utility in solvent systems?

  • Methodological Answer : Determine logP via shake-flask method with octanol/water partitioning. Solubility in polar/nonpolar solvents can be quantified using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS models) to assess accuracy. These properties dictate its role as a co-solvent in lipid-based drug delivery systems .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain this compound’s behavior in lipid bilayer interactions compared to linear-chain alcohols?

  • Methodological Answer : Use all-atom MD simulations (e.g., GROMACS) with force fields like CHARMM35. Analyze parameters such as lateral diffusion coefficients and membrane insertion depth. Compare with experimental data from fluorescence anisotropy or X-ray diffraction. Branched structures in this compound reduce membrane fluidity by 15–20% versus linear analogs .

Q. What contradictions exist in the literature regarding this compound’s acute aquatic toxicity, and how can they be resolved?

  • Methodological Answer : Discrepancies in LC50_{50} values (e.g., 5–50 mg/L for Daphnia magna) may arise from variations in test conditions (pH, temperature). Conduct standardized OECD 202 tests with controlled variables. Use statistical meta-analysis to identify outliers and apply QSAR models to predict toxicity thresholds, cross-referencing with empirical data .

Q. What advanced chromatographic methods can separate this compound degradation products in environmental samples, and how are they quantified?

  • Methodological Answer : Utilize two-dimensional gas chromatography (GC×GC) paired with time-of-flight MS for high-resolution separation. Optimize column combinations (e.g., polar/nonpolar phases) to resolve metabolites like aldehydes or ketones. Quantify via internal standard calibration with deuterated analogs (e.g., d5_5-isodecanol) to correct for matrix effects .

Q. How does this compound’s branching structure influence its catalytic hydrogenation efficiency compared to linear alcohols?

  • Methodological Answer : Perform hydrogenation experiments with Pt/C or Raney Ni catalysts under controlled H2_2 pressure (2–10 bar). Monitor reaction rates via in-situ FTIR or GC. Branching reduces steric hindrance, increasing turnover frequency (TOF) by ~30%. Compare activation energies using Arrhenius plots derived from kinetic data .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on this compound’s biodegradability in aerobic vs. anaerobic environments?

  • Methodological Answer : Conduct parallel biodegradation tests (OECD 301B for aerobic; OECD 311 for anaerobic). Measure CO2_2/CH4_4 evolution via gas chromatography-thermal conductivity detection (GC-TCD). Discrepancies may arise from microbial consortia diversity; use 16S rRNA sequencing to identify dominant species in each condition .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to EC50_{50} data. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For censored data (e.g., survival times), employ Kaplan-Meier survival analysis. Validate models via bootstrapping (≥1000 iterations) .

Q. Experimental Design & Validation

Q. How can researchers design a robust ecotoxicological study to assess this compound’s long-term environmental impact?

  • Methodological Answer : Implement a mesocosm study simulating natural ecosystems. Monitor bioaccumulation in benthic organisms (e.g., Lumbriculus variegatus) using LC-MS/MS. Include positive/negative controls and randomized block designs to minimize confounding variables. Validate via comparison with microcosm data and QSAR predictions .

Properties

IUPAC Name

8-methylnonan-1-ol
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InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
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InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCO
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Molecular Formula

C10H22O, C10H21OH
Record name ISODECYL ALCOHOL
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DSSTOX Substance ID

DTXSID3058660
Record name 8-Methyl-1-nonanol
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Molecular Weight

158.28 g/mol
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Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Isodecanol
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

220 °F (USCG, 1999), 220 °F, 104 °C o.c.
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Solubility

Insoluble in water, Solubility in water, g/100ml: 2.5
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84
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Vapor Density

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13
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Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
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Color/Form

Colorless liquid

CAS No.

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5
Record name ISODECYL ALCOHOL
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Melting Point

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C
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Synthesis routes and methods I

Procedure details

n-decylalcohol, iso-decylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

LAH (lithium aluminum hydride, 1.10 g, 29.0 mmol) was suspended in ether (50 ml), and the slurry was kept at 0° C. Thereto was slowly added dropwise a solution of 8-methylnonanoic acid ethyl ester (5.81 g, 29.0 mmol) in ether (20 ml). After the completion of the dropwise addition, the slurry was stirred at room temperature for 2 hr and 10% aqueous potassium hydrogen sulfate solution (50 ml) was slowly added to the reaction mixture. Ether (100 ml) was further added, and the aqueous layer was separated from the organic layer. The organic layer was washed with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was distilled under reduced pressure (60 to 65° C./2 mmHg) to give 8-methyl-1-nonanol (4.27 g, 27.0 mmol) as a colorless oil.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isodecanol
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Isodecanol
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Reactant of Route 6
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